molecular formula C24H29N3O5 B3016300 1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251607-65-4

1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B3016300
CAS No.: 1251607-65-4
M. Wt: 439.512
InChI Key: LKXJNVJJDIKGNB-UHFFFAOYSA-N
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Description

1',6'-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazolinone derivative characterized by a piperidine ring fused to a quinazolinone scaffold. The compound features a 3,4,5-trimethoxybenzoyl group at position 1 and methyl substituents at the 1' and 6' positions. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in anti-inflammatory and anticancer research. The trimethoxybenzoyl moiety is notable for its electron-rich aromatic system, which enhances binding affinity to biological targets such as tubulin or kinases .

Properties

IUPAC Name

1,6-dimethyl-1'-(3,4,5-trimethoxybenzoyl)spiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-15-6-7-18-17(12-15)22(28)25-24(26(18)2)8-10-27(11-9-24)23(29)16-13-19(30-3)21(32-5)20(14-16)31-4/h6-7,12-14H,8-11H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJNVJJDIKGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

This compound belongs to the class of spiro compounds and can be represented structurally as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. It also disrupts the cell cycle at the G2/M phase, inhibiting cell proliferation.
  • Case Study : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Antimicrobial Activity

The compound has also demonstrated potent antimicrobial properties:

  • In vitro Studies : Tests against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
  • Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

  • Inflammation Model : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Potential Applications : These findings suggest potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

Data Tables

Biological ActivityCell Line/OrganismIC50/MICMechanism
AntitumorMCF-715 µMApoptosis induction
AntitumorA54920 µMCell cycle arrest
AntimicrobialS. aureus8 µg/mLCell wall disruption
AntimicrobialE. coli8 µg/mLProtein synthesis inhibition
Anti-inflammatoryMouse modelN/AReduction of TNF-alpha

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its bioactivity. For example, modifications to the benzoyl moiety have resulted in derivatives with improved potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Key Compounds and Their Modifications:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity (vs. Control) Synthesis Yield (%) Reference ID
Target Compound 1',6'-dimethyl, 1-(3,4,5-trimethoxybenzoyl) ~421.45* Not reported Not available
1'-Ethyl-6'-fluoro analog 1'-ethyl, 6'-fluoro 259.35 Not tested Commercial product
6',7'-Dimethoxy analog 6',7'-dimethoxy 277.32 Not tested 97% purity
1-Methyl-3'-(4-methoxyphenyl) spiro derivative 3'-(4-methoxyphenyl), triazinoquinazoline scaffold ~400 (estimated) 85.9% inhibition (Diclofenac = 100%) Not specified
1-Benzyl-4'-methyl spiro[piperidine-4,2'-quinoline] 1-benzyl, 4'-methyl Not reported Precursor for acylated derivatives 80–95%

*Calculated based on molecular formula.

Structural and Functional Insights:

Trimethoxybenzoyl Group : The 3,4,5-trimethoxybenzoyl group in the target compound is analogous to substituents in antitubulin agents (e.g., combretastatin analogs), where methoxy groups enhance hydrophobic interactions with protein targets . This moiety may improve binding to kinases or tubulin compared to simpler acyl groups (e.g., benzyl or ethyl).

Methyl vs. Ethyl/Fluoro Substituents : Methyl groups at 1' and 6' positions likely reduce metabolic degradation compared to bulkier ethyl or electron-withdrawing fluoro substituents (e.g., 1'-ethyl-6'-fluoro analog, CAS 1325305-94-9) . Fluoro groups, however, may enhance bioavailability through improved membrane permeability.

Spirocyclic Core Modifications: The quinazolinone-piperidine spiro system is shared across analogs, but substitutions on the quinazolinone ring (e.g., 6',7'-dimethoxy in CAS 1355219-01-0) alter electronic properties and solubility.

Pharmacological Potential

  • Anti-inflammatory Activity: The trimethoxybenzoyl group may mimic the pharmacophore of colchicine-site binders, suggesting microtubule disruption as a mechanism. This is supported by the efficacy of structurally similar triazinoquinazoline derivatives .
  • Anticancer Potential: Methoxy-rich analogs (e.g., 3,4,5-trimethoxyphenyl-pyrazoles) demonstrate tubulin polymerization inhibition, implying the target compound could share this activity .

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